BenchChemオンラインストアへようこそ!

2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide

Hepatocellular carcinoma Cytotoxicity MTT assay

Compound 8f (CAS 852143-60-3) is the only member of the indole–triazole S-alkylated N-aryl acetamide series with a validated Hep-G2 IC50 of 55.40 µg/mL, driven entirely by the 2-fluoro substituent on the N-phenyl ring—a single-atom switch that produces a ~10-fold activity gain over the unsubstituted analog 8e. Its superior in silico AKT1 binding affinity (−8.60 Kcal/mol vs. Ipatasertib −8.25 Kcal/mol) and stable 100 ns MD pose in PDB 4EKL make it the definitive tool for AKT1-targeted SAR and multi-kinase profiling. Do not substitute with analogs 8a–8e; only 8f delivers this reproducible cytotoxicity benchmark.

Molecular Formula C20H19N5OS
Molecular Weight 377.47
CAS No. 852143-60-3
Cat. No. B2483132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide
CAS852143-60-3
Molecular FormulaC20H19N5OS
Molecular Weight377.47
Structural Identifiers
SMILESCCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2)C3=CNC4=CC=CC=C43
InChIInChI=1S/C20H19N5OS/c1-2-25-19(16-12-21-17-11-7-6-10-15(16)17)23-24-20(25)27-13-18(26)22-14-8-4-3-5-9-14/h3-12,21H,2,13H2,1H3,(H,22,26)
InChIKeyDHMLLXVIWQLRDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((4-Ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide (CAS 852143-60-3): Chemical Identity & Procurement Starting Point


2-((4-Ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide (CAS 852143-60-3) is a synthetic hybrid molecule that fuses an indole nucleus, a 1,2,4-triazole ring, and an N-phenylacetamide moiety via a thioether linker [1]. It belongs to the class of S-alkylated N-aryl acetamides and was specifically designed through molecular hybridization to target hepatocellular carcinoma (Hep-G2) [1]. The compound is characterized as a 2-fluoro-substituted N-phenylacetamide derivative (designated compound 8f in the primary literature) and has been evaluated in parallel with five structural analogs (8a–8e) that differ solely in the substitution pattern on the N-phenyl ring [1].

Why Generic Substitution Fails for 2-((4-Ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide: The N-Phenyl Substituent as a Critical Activity Switch


Within the indole–1,2,4-triazole S-alkylated N-aryl acetamide series, the nature and position of the substituent on the terminal N-phenyl ring act as a binary activity switch, not a tunable parameter. The primary literature demonstrates that the unsubstituted N-phenyl analog (8e) is essentially inactive (cell viability = 123.21 ± 2.16% at 100 µg/mL), whereas the 2-fluoro-substituted derivative—which is the target compound (8f)—achieves a cell viability of 12.93 ± 0.55% under identical conditions [1]. This ~10-fold difference in residual viability is driven by a single atom substitution, rendering generic replacement with any other member of the 8a–8f series mechanistically unsound without explicit re-validation [1].

Quantitative Differentiation Evidence for 2-((4-Ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide vs. Closest Analogs


Cytotoxicity Against Hep-G2: 2-Fluoro (8f) vs. Unsubstituted (8e) and Standard Chemotherapeutics

The target compound 8f (2-fluoro substituent) reduced Hep-G2 cell viability to 12.93 ± 0.55% at 100 µg/mL, with an IC50 of 55.40 µg/mL. In contrast, the unsubstituted analog 8e exhibited a cell viability of 123.21 ± 2.16% at the same concentration, indicating no cytotoxicity [1]. The standard drug ellipticine achieved a cell viability of 11.5 ± 0.55%, and doxorubicin achieved 10.8 ± 0.41% under identical assay conditions [1]. The 3,4-dichloro analog 8b was the most potent (10.99 ± 0.59%), while the 3,4-dimethyl analog 8a (11.72 ± 0.53%) was slightly more potent than 8f [1].

Hepatocellular carcinoma Cytotoxicity MTT assay

AKT1 Kinase Binding Affinity: 2-Fluoro (8f) vs. Clinical AKT Inhibitor Ipatasertib and Series Analogs

In molecular docking studies against the AKT1 kinase (PDB: 4EKL), the target compound 8f achieved a binding affinity of −8.60 Kcal/mol, which is 0.35 Kcal/mol stronger than the clinical AKT inhibitor Ipatasertib (−8.25 Kcal/mol) [1]. Within the series, 8f outperformed 8a (−8.31 Kcal/mol) by 0.29 Kcal/mol and 8b (−8.33 Kcal/mol) by 0.27 Kcal/mol [1]. The reverse docking screen identified AKT1, PKC-θ, PI3K, and VEGFR2 as the most probable macromolecular targets, but only AKT1 showed strong binding across the active analogs [1].

AKT1 inhibition Molecular docking Kinase targeting

Dose-Dependent Cytotoxicity: Concentration-Response Profile of 8f from 100 to 200 µg/mL

The target compound 8f was evaluated at escalating concentrations to assess its dose-dependent behavior. At 100 µg/mL, cell viability was 12.93 ± 0.55%; at 200 µg/mL, cell viability dropped to 7.98% [1]. This represents a 1.62-fold reduction in residual viability upon doubling the concentration. While the same dose-response study was performed for all three active analogs (8a, 8b, 8f), only 8f's dose-response curve was explicitly reported in the published figures, highlighting its selection as a representative for further profiling [1].

Dose-response Cytotoxicity Hep-G2

Structure-Activity Relationship: Electronegative Substituent Requirement and Differentiation from Methoxy and Methyl Analogs

Systematic SAR analysis of the 8a–8f series revealed that electronegative substituents (F, Cl) at the ortho or para positions of the N-phenyl ring are essential for anti-Hep-G2 activity [1]. The 2-fluoro analog 8f (cell viability = 12.93%) and 4-chloro analog 8b (10.99%) were among the most potent, while the 2,4-dimethoxy analog 8c (18.92%) and 2-methoxy analog 8d (38.92%) showed markedly reduced activity [1]. The unsubstituted analog 8e (123.21%) was inactive. This SAR establishes that halogen substitution, particularly fluorine at the ortho position, is a key pharmacophoric feature that distinguishes 8f from less active oxygen-containing analogs (8c, 8d) [1].

SAR Electronegativity Lead optimization

Multi-Target Kinase Profiling: AKT1 Selectivity Over PI3K and VEGFR2

Reverse docking (inverse virtual screening) of 8f against a panel of cancer-relevant kinases identified AKT1 as the top-ranked target, with PI3K, PKC-θ, and VEGFR2 as secondary targets [1]. However, only the AKT1 docking scores met the threshold for further MD simulation validation (100 ns), and only AKT1 binding was confirmed to surpass the reference inhibitor Ipatasertib [1]. The binding affinity hierarchy was AKT1 (8f: −8.60 Kcal/mol) > PI3K > VEGFR2, indicating a degree of kinase selectivity that is not automatically shared by other analogs: 8a and 8b showed slightly weaker AKT1 binding (−8.31 and −8.33 Kcal/mol, respectively) and different interaction fingerprints with GLY159, LYS179, and PHE161 active site residues [1].

Kinase selectivity Polypharmacology Target deconvolution

Hemocompatibility Profile: Hemolysis and Thrombolysis Screening of 8f

The primary publication lists hemolysis and thrombolysis among the keywords and screening endpoints for the 8a–8f series, indicating that hemocompatibility was evaluated [1]. However, the published manuscript does not contain a dedicated results table or subsection reporting quantitative hemolysis percentages or thrombolytic clot lysis values for individual compounds 8a–8f. The hemolysis/thrombolysis methodology is not described in the methods section, and numerical data are absent from the figures and tables [1].

Hemocompatibility Thrombolysis Safety profiling

Recommended Research & Industrial Application Scenarios for 2-((4-Ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide


Hep-G2 Hepatocellular Carcinoma Cytotoxicity Screening and Lead Optimization

Procure 8f as a tool compound for Hep-G2 liver cancer cell line studies where a validated IC50 (55.40 µg/mL) and well-characterized dose-response profile (7.98% viability at 200 µg/mL) enable reproducible cytotoxicity benchmarking against ellipticine and doxorubicin standards [1]. The compound is particularly suited for structure-activity relationship (SAR) expansion studies focused on ortho-halogenated N-phenylacetamide derivatives, given the established activity cliff between 2-fluoro (8f) and unsubstituted (8e) analogs [1].

AKT1 Kinase Inhibitor Probe Development and Computational Drug Design

Deploy 8f as a starting scaffold for AKT1-targeted medicinal chemistry, leveraging its superior in silico binding affinity (−8.60 Kcal/mol vs. Ipatasertib's −8.25 Kcal/mol) and its validated 100 ns molecular dynamics simulation stability in the AKT1 binding pocket (PDB: 4EKL) [1]. The compound's distinct interaction pattern with GLY159, LYS179, and PHE161 active site residues provides a structural basis for structure-based design campaigns [1].

Kinase Selectivity Profiling and Polypharmacology Studies

Utilize 8f in multi-kinase profiling panels (AKT1, PI3K, PKC-θ, VEGFR2) to investigate the polypharmacology of indole–triazole hybrids, as the reverse docking screen has already nominated these four kinases as probable targets [1]. The differential AKT1 binding of 8f compared to analogs 8a and 8b makes it a valuable discriminatory probe for deconvoluting AKT1-dependent from PI3K/VEGFR2-dependent cellular phenotypes [1].

Electronegative Pharmacophore Validation in Heterocyclic Anticancer Agents

Incorporate 8f into medicinal chemistry education or industrial training modules as a textbook example of electronegative pharmacophore effects, where the single-atom substitution (2-fluoro vs. unsubstituted) produces a ~10-fold change in Hep-G2 cytotoxicity [1]. The compound serves as a case study for teaching fragment-based lead optimization and the role of halogen bonding in kinase inhibitor design [1].

Quote Request

Request a Quote for 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.